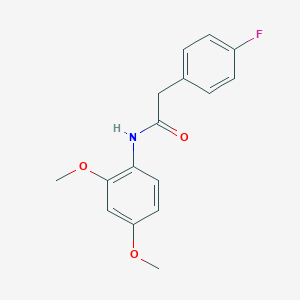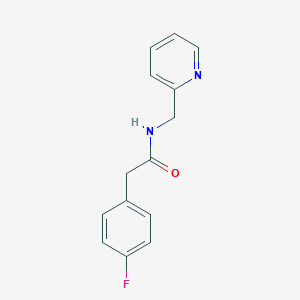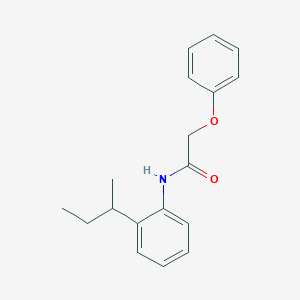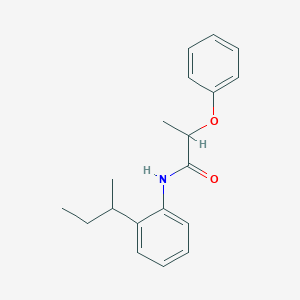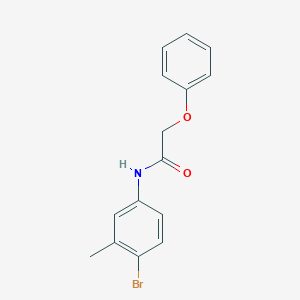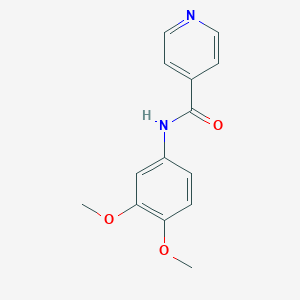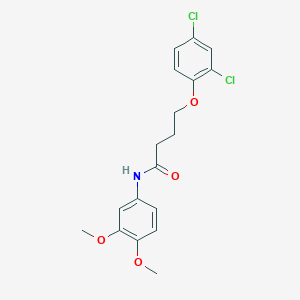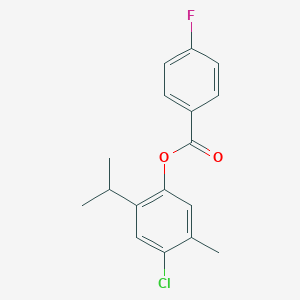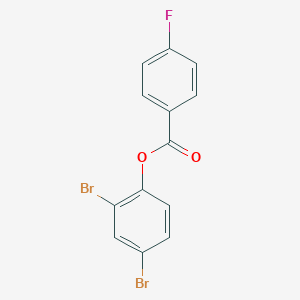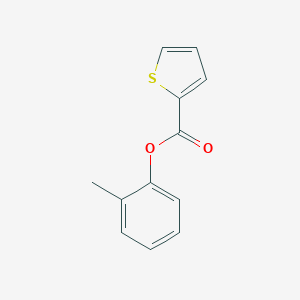
2-Methylphenyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylphenyl 2-thiophenecarboxylate, also known as MPTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTC is a thiophene derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-Methylphenyl 2-thiophenecarboxylate is not fully understood. However, it has been suggested that 2-Methylphenyl 2-thiophenecarboxylate induces apoptosis in cancer cells by activating the caspase pathway. 2-Methylphenyl 2-thiophenecarboxylate has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
2-Methylphenyl 2-thiophenecarboxylate has been shown to have various biochemical and physiological effects. In cancer cells, 2-Methylphenyl 2-thiophenecarboxylate induces apoptosis and inhibits cell proliferation. 2-Methylphenyl 2-thiophenecarboxylate has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. In addition, 2-Methylphenyl 2-thiophenecarboxylate has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methylphenyl 2-thiophenecarboxylate in lab experiments is its potential applications in various fields, including cancer research, drug discovery, and materials science. 2-Methylphenyl 2-thiophenecarboxylate is also relatively easy to synthesize using different methods. However, one of the limitations of using 2-Methylphenyl 2-thiophenecarboxylate in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of 2-Methylphenyl 2-thiophenecarboxylate.
Direcciones Futuras
There are several future directions for the study of 2-Methylphenyl 2-thiophenecarboxylate. In cancer research, further studies are needed to determine the optimal dosage and safety profile of 2-Methylphenyl 2-thiophenecarboxylate in vivo. In drug discovery, 2-Methylphenyl 2-thiophenecarboxylate can be used as a building block for the synthesis of new drug candidates. In materials science, 2-Methylphenyl 2-thiophenecarboxylate can be used as a building block for the synthesis of functional materials with potential applications in electronics and optoelectronics. Further studies are also needed to determine the mechanism of action of 2-Methylphenyl 2-thiophenecarboxylate and its potential applications in other fields.
Conclusion:
In conclusion, 2-Methylphenyl 2-thiophenecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 2-Methylphenyl 2-thiophenecarboxylate can be synthesized using different methods and has been studied for its potential applications in cancer research, drug discovery, and materials science. 2-Methylphenyl 2-thiophenecarboxylate has various biochemical and physiological effects and has both advantages and limitations for lab experiments. Further studies are needed to determine the optimal dosage and safety profile of 2-Methylphenyl 2-thiophenecarboxylate and its potential applications in other fields.
Métodos De Síntesis
2-Methylphenyl 2-thiophenecarboxylate can be synthesized using different methods, including the reaction of 2-methylphenol with thiophene-2-carboxylic acid and thionyl chloride. Another method involves the reaction of 2-methylphenol with thiophene-2-carboxylic acid and oxalyl chloride. The yield and purity of 2-Methylphenyl 2-thiophenecarboxylate depend on the synthesis method used.
Aplicaciones Científicas De Investigación
2-Methylphenyl 2-thiophenecarboxylate has been studied for its potential applications in various fields, including cancer research, drug discovery, and materials science. In cancer research, 2-Methylphenyl 2-thiophenecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis. 2-Methylphenyl 2-thiophenecarboxylate has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, 2-Methylphenyl 2-thiophenecarboxylate has been used as a building block for the synthesis of functional materials.
Propiedades
Fórmula molecular |
C12H10O2S |
|---|---|
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
(2-methylphenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C12H10O2S/c1-9-5-2-3-6-10(9)14-12(13)11-7-4-8-15-11/h2-8H,1H3 |
Clave InChI |
GMPPUOGQRVKMAE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C2=CC=CS2 |
SMILES canónico |
CC1=CC=CC=C1OC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




